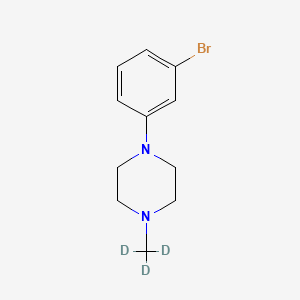![molecular formula C13H14BrNO2 B8131693 (E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate](/img/structure/B8131693.png)
(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate
Descripción general
Descripción
(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate is a synthetic organic compound that belongs to the class of azocines Azocines are heterocyclic compounds containing a nitrogen atom within an eight-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization and esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance efficiency and reduce costs. The use of automated systems and advanced purification techniques, such as chromatography, can also be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted azocine derivatives.
Aplicaciones Científicas De Investigación
(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylic acid: A closely related compound with similar structural features but different functional groups.
Methyl 1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Uniqueness
(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
methyl (5E)-8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-17-13(16)9-3-2-6-15-12-5-4-11(14)8-10(12)7-9/h4-5,7-8,15H,2-3,6H2,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKNFDBWJDHMOC-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)Br)NCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C/1=C/C2=C(C=CC(=C2)Br)NCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1R)-2-[[(1S)-1-[4,6-bis[(1S)-3-methyl-1-[[(2R)-2-phenyl-2-(pyrazine-2-carbonylamino)acetyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]-3-methylbutyl]amino]-2-oxo-1-phenylethyl]pyrazine-2-carboxamide](/img/structure/B8131639.png)
![4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B8131640.png)

![(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol](/img/structure/B8131650.png)


![5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8131682.png)
![4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B8131687.png)


